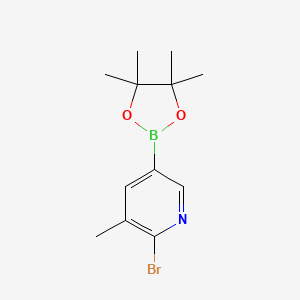

![molecular formula C7H7BN2O2 B595194 (1H-Pyrrolo[2,3-c]pyridin-4-yl)boronic acid CAS No. 1312368-90-3](/img/structure/B595194.png)

(1H-Pyrrolo[2,3-c]pyridin-4-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

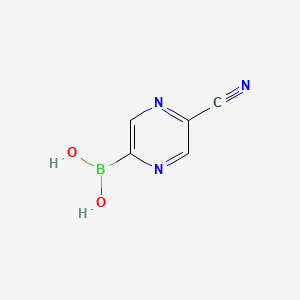

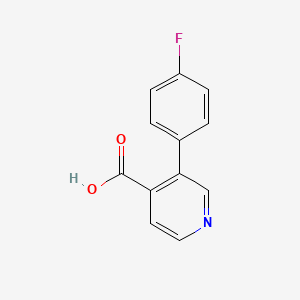

“(1H-Pyrrolo[2,3-c]pyridin-4-yl)boronic acid” is a chemical compound that is commonly used as a reagent in cross-coupling reactions .

Synthesis Analysis

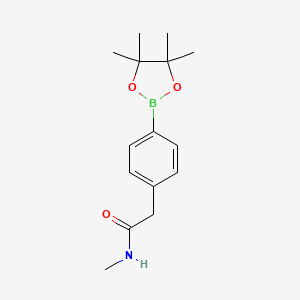

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in several studies . These compounds have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

The molecular formula of “this compound” is C7H7BN2O2 . The InChI code is 1S/C7H7BN2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,11-12H, (H,9,10) .Chemical Reactions Analysis

“this compound” can be used as a reagent in various chemical reactions. For instance, it can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions .科学的研究の応用

Boronic Acid Compounds in Chemistry and Material Science

Boronic acid compounds, including derivatives of (1H-Pyrrolo[2,3-c]pyridin-4-yl)boronic acid, are recognized for their unique chemical properties that make them valuable in the synthesis and development of various chemical sensors, materials, and catalysts. The reversible covalent bonding of boronic acids with diols and polyols enables their use in creating highly selective chemical sensors. These sensors can detect carbohydrates, catecholamines, ions, and hydrogen peroxide, among other analytes, showcasing their versatility and importance in analytical chemistry. Furthermore, boronic acids are crucial in the development of organic optoelectronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics, due to their ability to improve material properties and device performance (Bian et al., 2019; Squeo et al., 2020).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the application of boronic acid derivatives, including those related to this compound, has been explored for their potential in drug discovery and development. The unique properties of boron atoms allow for the design of novel drugs with improved efficacy, selectivity, and pharmacokinetic profiles. Boronic acid compounds have been incorporated into the development of enzyme inhibitors, demonstrating significant potential in treating diseases by targeting specific biological pathways. Moreover, the exploration of boronic acids in drug design has led to the approval of several boronic acid-based drugs, highlighting their growing importance in therapeutic applications (Plescia & Moitessier, 2020).

Environmental and Biological Applications

Boronic acid compounds also play a crucial role in environmental and biological research. Their ability to bind with various boron species has been utilized in the removal of boron contaminants from water, addressing environmental concerns associated with boron toxicity. Layered double hydroxides (LDHs) and boronic acid-functionalized materials have demonstrated effectiveness in capturing boron species, showcasing the potential of boronic acid compounds in environmental purification processes. Additionally, the interaction of boronic acids with biological systems, including their antifungal properties and effects on fungal biology, has been a subject of research, suggesting their potential in agricultural and pharmaceutical applications (Theiss et al., 2013; Estevez-Fregoso et al., 2021).

作用機序

Target of Action

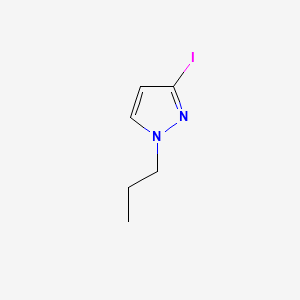

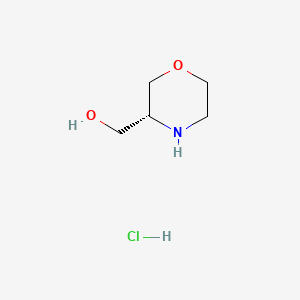

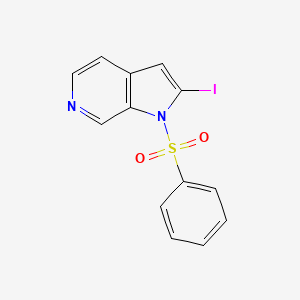

Azaindole derivatives have been widely used as kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling and regulation. They catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is fundamental to many cellular functions.

Mode of Action

Azaindoles are known to interact with their targets (such as kinases) by fitting into the atp-binding pocket, thereby inhibiting the kinase activity . This interaction can lead to changes in the phosphorylation state of proteins, affecting various cellular processes.

Biochemical Pathways

For instance, kinase inhibitors can impact pathways related to cell growth, proliferation, and apoptosis .

Result of Action

As a potential kinase inhibitor, it could potentially inhibit the phosphorylation of proteins, thereby affecting cellular processes such as cell growth, proliferation, and apoptosis .

特性

IUPAC Name |

1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)6-3-9-4-7-5(6)1-2-10-7/h1-4,10-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVDQQWZBYXDJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC2=C1C=CN2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726008 |

Source

|

| Record name | 1H-Pyrrolo[2,3-c]pyridin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1312368-90-3 |

Source

|

| Record name | 1H-Pyrrolo[2,3-c]pyridin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B595134.png)